Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-2-22-16(21)14-12(10-3-5-11(17)6-4-10)9-23-15(14)19-13(20)7-8-18/h3-6,9H,2,7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGUWNIVIKQCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-chlorobenzaldehyde, which undergoes a Knoevenagel condensation with cyanoacetic acid to form 4-(4-chlorophenyl)-2-cyanoacrylic acid. This intermediate is then subjected to a cyclization reaction with thiophene-2-carboxylic acid under acidic conditions to yield the thiophene ring system. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Structural and Physicochemical Differences
*Estimated based on substituent contributions.
Biological Activity
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article discusses its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₃ClN₂O₃S
- CAS Number : 547706-71-8
- MDL Number : MFCD03398011
- Hazard Classification : Irritant
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7).
- Induction of Apoptosis : The compound has been shown to effectively induce apoptosis in cancer cells. In a study involving MCF-7 cells, it was found that the compound's IC50 value was approximately 23.2 μM after 48 hours of treatment. This resulted in a notable increase in G2/M-phase cell-cycle arrest, indicating its role in disrupting the cell cycle and promoting programmed cell death .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treated cells exhibited significant changes in cell cycle distribution. Specifically, there was an increase in the G2/M phase population from 17.23% (control) to 25.56% (treated), and S-phase from 16.76% to 23.38% .
- In Vivo Studies : Animal studies have further supported the efficacy of this compound. In SEC-bearing mice, treatment with this compound resulted in a significant reduction in tumor mass compared to control groups, demonstrating its potential as an effective antitumor agent .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Cytotoxicity | IC50 ~ 23.2 μM against MCF-7 cells |
| Apoptosis Induction | Significant increase in G2/M-phase arrest |
| In Vivo Efficacy | Reduction in tumor mass by over 54% compared to control |
Case Studies
- Breast Cancer Treatment : In a controlled study, MCF-7 cells treated with the compound showed increased apoptosis rates and reduced proliferation, supporting its use as a potential therapeutic agent for breast cancer .
- Hepatocellular Toxicity Assessment : The compound also demonstrated protective effects against liver toxicity induced by chemotherapy agents, indicating its dual role in both treating cancer and mitigating side effects associated with traditional therapies .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate?
The synthesis typically involves multi-step protocols, including condensation, cyclization, and acylation. For example:
- Step 1 : Condensation of ethyl cyanoacetate with a ketone intermediate (e.g., 1-(4-nitrophenyl)propan-2-one) to form a thiophene precursor.
- Step 2 : Cyclization with sulfur under controlled conditions to generate the thiophene core.
- Step 3 : Acylation with cyanoacetyl chloride to introduce the [(cyanoacetyl)amino] substituent . Key challenges include optimizing reaction temperatures and catalyst selection to improve yields (>80%) and purity (>95%).
Q. How is the compound characterized structurally and spectroscopically?
- X-ray crystallography : Used to confirm molecular conformation and intermolecular interactions (e.g., C–H···O hydrogen bonds). Disorder in crystal structures, as observed in cyclohexenone analogs, requires careful refinement using software like SHELXL .
- NMR spectroscopy : 1H NMR data (e.g., δ 1.10 ppm for ethyl groups, aromatic proton splitting patterns) and elemental analysis (C, H, N, S) validate purity and functional groups .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar dilution or broth microdilution methods.
- Anti-inflammatory assays : Measure inhibition of COX-1/COX-2 enzymes or cytokine (e.g., IL-6, TNF-α) production in macrophage models.
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
Advanced Research Questions
Q. How do substituent variations (e.g., chlorophenyl vs. nitrophenyl) impact biological activity?
- Case Study : Replacing the 4-chlorophenyl group with a 4-nitrophenyl moiety (as in analog 7 from ) reduces antimicrobial potency but enhances anti-inflammatory activity, likely due to increased electron-withdrawing effects altering receptor binding.
- SAR Analysis : A table comparing analogs (e.g., ethyl 5-methylthiophene-3-carboxylate vs. piperidine derivatives) highlights critical substituents for target selectivity .
Q. What strategies resolve contradictions in crystallographic data for thiophene derivatives?
- Disorder Modeling : For disordered cyclohexene rings (e.g., envelope vs. screw-boat conformations in ), refine occupancy ratios (e.g., 0.684:0.316) using SHELXL’s PART instruction.
- Validation Tools : Cross-check with Hirshfeld surface analysis and residual density maps to confirm plausible disorder scenarios .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). The cyanoacetyl group forms hydrogen bonds with Arg120 and Tyr355, while the chlorophenyl moiety engages in hydrophobic interactions.
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2.0 Å indicate stable complexes .
Q. What experimental designs address low charge-carrier mobility in OFET applications?
- Device Fabrication : Spin-coat the compound onto SiO2/Si substrates; anneal at 150°C to enhance crystallinity.
- Performance Metrics : Measure mobility (μ) using transfer curves (e.g., μ = 0.1–0.5 cm²/V·s) and on/off ratios (>10³) .
Key Research Gaps
- Mechanistic Studies : Elucidate the role of the cyanoacetyl group in modulating enzyme kinetics (e.g., via stopped-flow spectroscopy).
- Toxicity Profiling : Conduct in vivo studies to assess hepatotoxicity and neurotoxicity (e.g., rodent models).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
